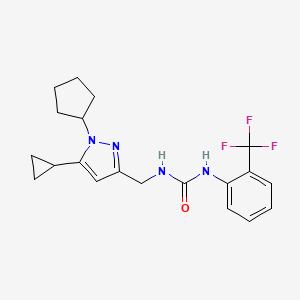

1-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Description

This compound is a urea derivative featuring a pyrazole core substituted with cyclopentyl and cyclopropyl groups at the 1- and 5-positions, respectively. The urea moiety is linked to a 2-(trifluoromethyl)phenyl group, which introduces strong electron-withdrawing properties. The cyclopropyl and cyclopentyl substituents likely influence steric bulk and lipophilicity, while the trifluoromethyl group enhances metabolic stability and bioavailability compared to non-fluorinated analogs.

Properties

IUPAC Name |

1-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F3N4O/c21-20(22,23)16-7-3-4-8-17(16)25-19(28)24-12-14-11-18(13-9-10-13)27(26-14)15-5-1-2-6-15/h3-4,7-8,11,13,15H,1-2,5-6,9-10,12H2,(H2,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVDFIZZWVUORH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)CNC(=O)NC3=CC=CC=C3C(F)(F)F)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea , with a molecular formula of and a molecular weight of approximately 392.4 g/mol, is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Common Name | 1-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea |

| CAS Number | 1448079-24-0 |

| Molecular Formula | C20H23F3N4O |

| Molecular Weight | 392.4 g/mol |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and inflammation:

- Cyclin-dependent Kinase Inhibition : The compound exhibits notable inhibitory effects on cyclin-dependent kinase 2 (CDK2), which plays a crucial role in regulating the cell cycle. This inhibition is significant for cancer therapy, as it can lead to the arrest of cancer cell proliferation.

- Anti-inflammatory Properties : Pyrazole derivatives, including this compound, have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests that it may be beneficial in treating inflammatory diseases .

Antimicrobial Activity

Research has indicated that pyrazole derivatives can possess antimicrobial properties. For instance, compounds structurally related to our target compound have demonstrated moderate antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported around 250 μg/mL .

Case Studies

- Inhibition of p38 MAPK : A related study evaluated the efficacy of pyrazole derivatives as inhibitors of p38 MAPK, an important target in inflammatory diseases. The most active compounds showed IC50 values in the low nanomolar range, indicating strong inhibitory potential against this kinase .

- Neutrophil Migration : Another study highlighted the ability of certain pyrazole-based ureas to inhibit IL-8 induced neutrophil chemotaxis, which is critical in inflammatory responses. The most effective derivatives had IC50 values ranging from 10 to 55 nM .

Structure-Activity Relationship (SAR)

The biological activity of 1-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea can be influenced by various structural modifications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to two structurally related urea derivatives (from and ):

*Calculated based on molecular formulas.

Key Differences and Implications

Pyrazole vs.

Substituent Effects :

- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound offers stronger electron-withdrawing effects compared to the fluorine in and the methoxyethyl group in . This may improve metabolic stability and target affinity .

- Heterocyclic Moieties : The tetrazole group in acts as a bioisostere for carboxylic acids, enhancing solubility, while the pyrimidine in may facilitate aromatic interactions with protein targets .

Lipophilicity and Steric Bulk :

- The cyclopropyl group in the target compound reduces steric hindrance compared to the bulkier 4-fluorophenylpropyl () and methoxyethyl-pyrrolidine () substituents. This could improve membrane permeability but reduce selectivity for sterically sensitive targets .

Synthetic Complexity :

- Introducing the cyclopropane ring in the target compound requires specialized reagents (e.g., Simmons-Smith conditions), whereas the piperidine and pyrrolidine derivatives in and are synthesized via standard alkylation or ring-opening reactions .

Research Findings and Hypothetical Pharmacological Profiles

While specific experimental data (e.g., IC50 values) are unavailable in the provided evidence, theoretical comparisons suggest:

- Target Compound : Likely exhibits enhanced metabolic stability due to the trifluoromethyl group and moderate lipophilicity (logP ~4.2), balancing bioavailability and blood-brain barrier penetration.

- Compound : The tetrazole moiety may improve solubility but could increase susceptibility to enzymatic degradation compared to trifluoromethylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.